molecular formula C18H20N2O3S B2686322 N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide CAS No. 1448060-86-3

N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide

Cat. No. B2686322
M. Wt: 344.43
InChI Key: OSCPYFYSSODZHF-UHFFFAOYSA-N
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Description

“N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide” is a compound that likely belongs to the class of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide” are not available, general methods for synthesizing phenylpiperidines involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Enzyme Inhibition Applications :

    • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Compounds similar to N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer's. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showed potential as excellent inhibitors of AChE and BChE (Khalid, Rehman, & Abbasi, 2014).
  • Therapeutic Applications :

    • Antidepressant and Antidementia Agents : Certain derivatives of N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide have shown promise as potent inhibitors of acetylcholinesterase, which is significant in the development of antidementia and antidepressant agents. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant activity against acetylcholinesterase, suggesting potential as antidementia agents (Sugimoto et al., 1990).
    • Selective Serotonin Receptor Agonists : Some benzamide derivatives with a phenylsulfonyl group have been identified as selective serotonin 4 receptor agonists, which could be useful as prokinetic agents affecting gastrointestinal motility (Sonda et al., 2004).
  • Chemical Synthesis and Catalysis Applications :

    • Synthesis of Sulfonyl Hydrazone Derivatives : The sulfonyl hydrazone scaffold, which can include the phenylsulfonyl piperidine structure, plays an important role in medicinal chemistry. It has been used in the synthesis of compounds with antioxidant and anticholinesterase activity, demonstrating its versatility in creating biologically active molecules (Karaman et al., 2016).
    • Lewis Basic Catalysts : Derivatives of l-piperazine-2-carboxylic acid, which can be structurally related to N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing the chemical versatility of these compounds (Wang et al., 2006).

properties

IUPAC Name

4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPYFYSSODZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(phenylsulfonyl)piperidine-1-carboxamide

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